molecular formula C10H12N4O4S B15183004 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide CAS No. 93501-56-5

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide

Cat. No.: B15183004
CAS No.: 93501-56-5
M. Wt: 284.29 g/mol
InChI Key: BZAOSCMELWMROS-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without the need for solvents, which simplifies the process and enhances yield. The resulting thiazolopyrimidines are isolated as hydrochlorides with high melting points .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide stands out due to its broad spectrum of biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in medicinal chemistry .

Properties

CAS No.

93501-56-5

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

ethyl N-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]carbamate

InChI

InChI=1S/C10H12N4O4S/c1-2-18-10(17)13-12-7(15)6-5-11-9-14(8(6)16)3-4-19-9/h5H,2-4H2,1H3,(H,12,15)(H,13,17)

InChI Key

BZAOSCMELWMROS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CN=C2N(C1=O)CCS2

Origin of Product

United States

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